CL22 protein - 143275-78-9

CL22 protein

Catalog Number: EVT-1519562
CAS Number: 143275-78-9
Molecular Formula: C8H12N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

CL22 protein is typically sourced from biological systems such as mammalian cells, plants, or microorganisms. The specific extraction methods can vary depending on the intended application and the organism from which it is derived. For instance, cell-free expression systems are often utilized to produce CL22 protein in a controlled environment, allowing for the manipulation of synthesis conditions to enhance yield and functionality .

Classification

In biochemical terms, CL22 protein can be classified based on its molecular weight, structure, and functional properties. It belongs to a category of proteins that are involved in signaling pathways and metabolic processes. Its classification may also extend to its role in cellular mechanisms such as transcription regulation and translation initiation.

Synthesis Analysis

Methods

The synthesis of CL22 protein can be achieved through various methods, including:

  • Cell-Free Protein Synthesis: This method utilizes extracts from cells that are devoid of their endogenous nucleic acids. The system is supplemented with necessary components such as ribosomes and tRNAs to facilitate translation .
  • In Vivo Expression: This involves inserting the gene encoding CL22 into a suitable host organism (e.g., bacteria or yeast) to produce the protein naturally within living cells.
  • Recombinant DNA Technology: This technique allows for the cloning of the CL22 gene into expression vectors that can be introduced into host cells for protein production.

Technical Details

Cell-free systems can be optimized by adjusting factors such as temperature, pH, and ionic strength to enhance protein yield. Techniques such as quantitative O-propargyl-puromycin tagging have been developed for accurate quantification of newly synthesized proteins . Additionally, advancements in mass spectrometry have enabled detailed analysis of synthesized proteins at unprecedented sensitivity levels .

Molecular Structure Analysis

Structure

The molecular structure of CL22 protein is characterized by its specific amino acid sequence and folding patterns that dictate its functional properties. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of the protein.

Data

Chemical Reactions Analysis

Reactions

CL22 protein participates in various biochemical reactions within cellular environments. These reactions can include:

  • Enzymatic Reactions: Acting as an enzyme or cofactor in metabolic pathways.
  • Binding Interactions: Engaging with other biomolecules such as ligands or substrates through non-covalent interactions.

Technical Details

The kinetics of these reactions can be studied using methods such as enzyme assays or binding affinity measurements. Advanced modeling techniques may also simulate these interactions to predict outcomes under varying conditions .

Mechanism of Action

Process

The mechanism of action for CL22 protein involves its interaction with specific cellular components that trigger downstream signaling pathways. This may include binding to receptors or other proteins that modulate cellular responses.

Data

Quantitative data regarding its mechanism can be derived from studies that measure changes in cellular activity upon manipulation of CL22 levels or activity. Techniques such as ribosome profiling allow researchers to assess translation rates and correlate them with functional outcomes .

Physical and Chemical Properties Analysis

Physical Properties

CL22 protein exhibits specific physical properties such as solubility, stability under varying pH conditions, and temperature sensitivity. These properties are critical for determining how the protein behaves in different environments.

Chemical Properties

Chemically, CL22 may undergo modifications such as phosphorylation or glycosylation that affect its function. Understanding these modifications is essential for elucidating its role in biological processes.

Applications

CL22 protein has diverse applications in scientific research:

  • Biotechnology: Used in recombinant DNA technology for producing therapeutic proteins.
  • Pharmaceuticals: Potential applications in drug development due to its role in signaling pathways.
  • Research Tools: Utilized as a marker or reporter in studies examining protein synthesis and cellular dynamics.
Molecular Characterization of CL22 Protein

Structural Analysis of CL22 Cationic Peptide

Primary Sequence and Cationic Domain Architecture

CL22 is a cationic peptide characterized by a highly ordered primary structure optimized for nucleic acid interactions. Its mature form has a molecular weight of ~40 kDa, significantly shorter than homologous bacterial ribosomal proteins like E. coli S1 (61 kDa) [1]. The primary sequence features a central core domain exhibiting 31.5% amino acid homology with E. coli S1, enriched with lysine (K) and arginine (R) residues that form cationic patches [1]. This core contains three degenerated repeats homologous to RNA-binding domains, each harboring conserved motifs for electrostatic interactions with polyanionic molecules. The N-terminal region is critical for ribosomal initiation complex formation, while the C-terminus mediates sequence-specific nucleic acid recognition.

Table 1: Primary Structural Features of CL22

ParameterCL22Functional Implication
Molecular Weight40 kDaCompact size vs. bacterial homologs
Cationic ResiduesLys/Arg clustersElectrostatic nucleic acid binding
Degenerated Repeats3RNA/DNA-binding domain architecture
Homology to S131.5%Evolutionary conservation of core functions

Comparative Structural Features with Other DNA-Condensing Peptides

CL22 exhibits distinct structural divergences from canonical DNA-condensing peptides. Unlike histones, which rely on supercoiling via octameric assemblies, CL22 utilizes a monomeric flexible hinge between its repeats to adapt to nucleic acid topology [1]. Compared to protamines (small, arginine-rich peptides inducing tight DNA compaction), CL22’s larger size enables multi-site binding with moderate affinity (Kd ~10⁻⁷ M), balancing condensation with reversibility. Its cationic domains are less densely clustered than poly-lysine peptides, reducing non-specific binding while enhancing sequence selectivity—particularly toward adenine-rich regions, contrasting with E. coli S1’s preference for poly(U) [1].

Biophysical Properties of CL22-DNA Complex Formation

DNA Binding Affinity and Complex Stability

CL22 binds DNA with high affinity driven by electrostatic and hydrogen-bonding interactions. UV cross-linking assays reveal a binding constant (Kd) of 0.2–0.5 μM for double-stranded DNA, with stronger affinity for adenine-thymine (A-T)-rich sequences due to minor groove accessibility [1]. Toe-printing experiments demonstrate that CL22 stabilizes DNA secondary structures by inhibiting strand separation under torsional stress. Complex stability is pH-dependent, with optimal binding at physiological pH (7.0–7.4), where cationic residues remain protonated. Isothermal titration calorimetry (ITC) data show binding is entropically driven, indicating release of counterions during DNA condensation [1].

Table 2: DNA Binding Parameters of CL22

ParameterValueTechnique
Binding Affinity (Kd)0.2–0.5 μMUV Cross-linking
Specificity PreferencePoly(A) > Poly(U)RNA-Protein Interaction
pH Optimum7.0–7.4ITC, Gel Shift Assays
Thermodynamic DriveEntropy-dominatedIsothermal Titration Calorimetry

Role of Electrostatic Interactions in Nucleic Acid Condensation

Electrostatic forces are the primary drivers of CL22-DNA complex formation. Coulombic attraction between CL22’s cationic domains (net charge +15 at pH 7.0) and DNA’s phosphate backbone (charge −1 per nucleotide) reduces the energy barrier for initial binding [1] [2]. According to the Debye-Hückel model, screening by physiological ionic strength (κ ≈ 0.1–0.3 Å⁻¹) weakens CL22-DNA affinity by ~30%, confirming electrostatic dominance [2]. CL22’s degenerated repeats act as electrostatic "sensors" that neutralize phosphate charges, inducing DNA bending and compaction. This contrasts with histones, which cause severe charge inversion. Free energy calculations using Born solvation models estimate a ΔG of −9.8 kcal/mol for CL22-DNA binding, with electrostatics contributing >70% of the total energy [2].

Table 3: Electrostatic Parameters Governing CL22-DNA Interactions

ParameterValueModel/Equation
Net Charge (CL22)+15Poisson-Boltzmann Calculations
Charge Neutralization70–80%Phosphorus NMR
Debye Screening Effect30% affinity reductionΔG = 332q₁q₂/(εr) [Eq. 1b, citation:2]
Free Energy Contribution>70% of total ΔGBorn Solvation Model [Eq. 2b, citation:2]

Properties

CAS Number

143275-78-9

Product Name

CL22 protein

Molecular Formula

C8H12N2O3

Synonyms

CL22 protein

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